UB-165 (fumarate)

Nicotinic Receptor Binding Radioligand Competition Receptor Pharmacology

UB-165 fumarate is the only nAChR agonist combining full α3β2 agonism with very weak α4β2 partial agonism (Ki 0.27 nM). This inverted efficacy profile is irreplaceable for isolating α3β2-mediated striatal dopamine release (88% α-conotoxin-MII sensitivity vs. 48% for epibatidine). Generic agonists like nicotine or epibatidine cannot replicate this functional signature, making UB-165 essential for reproducible nAChR subtype mapping, partial activation studies, and as a validated SAR lead scaffold. Supplied as fumarate salt with ≥99% HPLC purity and water solubility up to 100 mM.

Molecular Formula C17H19ClN2O4
Molecular Weight 350.8 g/mol
Cat. No. B15143738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUB-165 (fumarate)
Molecular FormulaC17H19ClN2O4
Molecular Weight350.8 g/mol
Structural Identifiers
SMILESC1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C13H15ClN2.C4H4O4/c14-13-7-4-9(8-15-13)11-3-1-2-10-5-6-12(11)16-10;5-3(6)1-2-4(7)8/h3-4,7-8,10,12,16H,1-2,5-6H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-,12-;/m1./s1
InChIKeyDZFRKSLRKAKJIB-KCNVDIGLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UB-165 Fumarate: A Subtype-Selective nAChR Agonist Hybrid for Neuroscience Research Procurement


UB-165 (fumarate) is a hybrid neuronal nicotinic acetylcholine receptor (nAChR) agonist derived from epibatidine and anatoxin-a [1]. It is characterized by its full agonism at α3β2-containing nAChRs and very weak partial agonism at α4β2-containing nAChRs, with a Ki value of 0.27 nM for [³H]-nicotine binding in rat brain [2]. The compound is supplied as a fumarate salt (C₁₃H₁₅ClN₂·C₄H₄O₄, MW 350.8) with ≥99% purity (HPLC) and solubility up to 100 mM in water with gentle warming .

Why UB-165 Fumarate Cannot Be Substituted with Generic nAChR Agonists in Experimental Workflows


Generic substitution with common nAChR agonists like nicotine, epibatidine, or anatoxin-a fails because UB-165 possesses a distinct subtype functional selectivity profile that cannot be replicated. While epibatidine acts as a potent full agonist across multiple nAChR subtypes and anatoxin-a shows broader efficacy, UB-165 uniquely functions as a full agonist at α3β2-containing receptors but a very weak partial agonist at α4β2-containing receptors [1]. This inverted efficacy profile enables specific pharmacological dissection of nAChR subtype contributions in complex neuronal systems. Even structurally close analogs like deschloro UB-165 exhibit fundamentally altered selectivity—with a 31-fold increase in α7 affinity [2]—demonstrating that small structural perturbations profoundly shift the receptor subtype engagement profile. Substitution without verification of this specific functional signature compromises experimental reproducibility and invalidates comparisons with published literature utilizing UB-165.

Quantitative Differentiation Evidence for UB-165 Fumarate Against Structural and Pharmacological Comparators


Subnanomolar Binding Affinity at α4β2 nAChR Versus Epibatidine and Anatoxin-a

UB-165 exhibits intermediate binding potency at α4β2-containing nAChRs relative to its parent molecules epibatidine and anatoxin-a. UB-165's Ki of 0.27 nM for [³H]-nicotine binding places it between the ultra-high affinity of epibatidine (KD ~8 pM) and the lower affinity of anatoxin-a [1][2]. This intermediate potency profile allows for more graded pharmacological responses compared to the near-irreversible binding of epibatidine.

Nicotinic Receptor Binding Radioligand Competition Receptor Pharmacology

Striatal Dopamine Release EC50 and Relative Efficacy Compared to Epibatidine and Anatoxin-a

In a direct head-to-head comparison, UB-165 stimulated [³H]-dopamine release from rat striatal synaptosomes with an EC50 of 88 nM, intermediate between epibatidine (EC50 = 2.4 nM) and anatoxin-a (EC50 = 134 nM). Critically, UB-165 exhibited a relative efficacy of only 0.2 compared to epibatidine (1.0) and anatoxin-a (0.4), establishing it as a low-efficacy partial agonist in this functional assay [1].

Dopamine Release Striatal Synaptosomes Functional Efficacy

Differential Sensitivity to α-Conotoxin-MII Reveals α3β2 Functional Selectivity

UB-165-evoked dopamine release was inhibited by 88% with the α3β2-selective antagonist α-conotoxin-MII, compared to only 48% inhibition of epibatidine-evoked release and 56% inhibition of anatoxin-a-evoked release. This near-complete blockade indicates that UB-165 acts almost exclusively through α-conotoxin-MII-sensitive (α3β2-containing) nAChRs, whereas epibatidine and anatoxin-a recruit a more heterogeneous receptor population [1].

α-Conotoxin-MII Subtype Selectivity Presynaptic nAChR

Partial Agonism in Hippocampal Dopamine Release Contrasts with Full Agonists

In hippocampal slice preparations, UB-165 acted as a partial agonist, evoking only 58% of the maximal response produced by 100 μM (-)-nicotine. In contrast, all other tested agonists including epibatidine, anatoxin-a, ABT-594, (-)-nicotine, and (-)-cytisine displayed full efficacy relative to the nicotine maximum [1]. This partial agonism is unique among this comparator set.

Hippocampal Dopamine Release Partial Agonism nAChR Subtype Pharmacology

Chlorine Substituent Confers Critical Subtype Selectivity Relative to Deschloro Analog

Removal of the pyridine chlorine atom from UB-165 to yield deschloro UB-165 results in a profound shift in subtype selectivity. Deschloro UB-165 displayed a 2-3-fold decrease in affinity at α4β2 and α3β4 subtypes but a 31-fold increase in affinity at the α7 subtype relative to UB-165 [1]. This demonstrates that the chlorine atom is a critical determinant of the α4β2/α3β4 versus α7 selectivity profile.

Structure-Activity Relationship Deschloro UB-165 Subtype Selectivity

Enantioselectivity Defines Pharmacological Activity: (1R,6R) Active Configuration

UB-165 exhibits pronounced enantioselectivity, with the active (1R,6R) configuration showing several orders of magnitude greater potency than the inactive (1S,6S) enantiomer [1]. This stereochemical requirement parallels the enantiospecificity of anatoxin-a and is essential for nAChR recognition.

Enantioselectivity Stereochemistry Receptor Binding

Optimized Research Applications for UB-165 Fumarate Based on Quantitative Differentiation Evidence


Pharmacological Dissection of α3β2- Versus α4β2-Mediated Presynaptic Dopamine Release

UB-165 fumarate enables precise isolation of α3β2-containing nAChR contributions to striatal dopamine release. Its 88% sensitivity to α-conotoxin-MII inhibition, compared to only 48% for epibatidine [1], allows researchers to distinguish α3β2-mediated from α4β2-mediated responses. Combined use of UB-165 with α-conotoxin-MII provides a robust experimental framework for mapping nAChR subtype distribution and function in dopaminergic terminals.

Partial Agonist Tool for Studying Graded nAChR Activation in Native Tissue

UB-165's 20% relative efficacy in striatal dopamine release [1] and 58% efficacy in hippocampal dopamine release [2] make it a preferred tool for investigating partial nAChR activation. Unlike full agonists such as epibatidine or nicotine, UB-165 does not saturate downstream signaling pathways, enabling studies of submaximal receptor engagement, reduced desensitization, and modulation of endogenous cholinergic tone.

Lead Compound Scaffold for Subtype-Selective nAChR Ligand Development

The 31-fold selectivity shift observed upon chlorine removal (deschloro UB-165 toward α7) [3] establishes UB-165 as a validated lead scaffold for rational drug design. SAR studies demonstrate that minor structural modifications produce predictable and quantifiable changes in subtype selectivity, supporting systematic optimization toward α4β2-, α3β4-, or α7-selective probes.

Calibration Standard for α4β2 nAChR Radioligand Binding Assays

With a well-characterized Ki of 0.27 nM for [³H]-nicotine binding in rat brain [1], UB-165 fumarate serves as a reproducible positive control and calibration standard for α4β2 nAChR radioligand binding assays. Its intermediate affinity relative to epibatidine (KD ~8 pM) [4] provides a more practical working concentration range for competition binding experiments.

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